molecular formula C22H22N6OS B11265548 N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide

N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide

Cat. No.: B11265548
M. Wt: 418.5 g/mol
InChI Key: TXCJMBZDSOICKK-UHFFFAOYSA-N
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Description

N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazole ring, a thiadiazole ring, and a benzamide moiety. The presence of these rings and functional groups makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiadiazole ring can be synthesized via the reaction of a thioamide with a nitrile oxide. The final step involves coupling the triazole-thiadiazole intermediate with 3,4-dimethylbenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is unique due to its combination of triazole, thiadiazole, and benzamide moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H22N6OS

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-[1-(2,3-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C22H22N6OS/c1-12-9-10-17(11-14(12)3)21(29)24-22-23-20(26-30-22)19-16(5)28(27-25-19)18-8-6-7-13(2)15(18)4/h6-11H,1-5H3,(H,23,24,26,29)

InChI Key

TXCJMBZDSOICKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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